8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including an imidazo[2,1-f]purine core, a methoxyphenyl group, and a phenethyl group . These groups are common in many biologically active compounds and could potentially confer various properties to the molecule.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Scientific Research Applications
Analytical Method Development
Compounds like linagliptin, which share a purine core with the molecule , have been the focus of analytical method development, such as high-performance thin-layer chromatography (HPTLC) for quantification in pharmaceutical forms. Such analytical methodologies are crucial for ensuring drug quality and stability, highlighting the potential application of developing specific and sensitive assays for novel compounds (Rode & Tajne, 2021).
Pharmaceutical Research
The modification of molecular scaffolds, as seen in curcumin derivatives, demonstrates the approach to enhancing medicinal properties. Schiff base, hydrazone, and oxime derivatives of curcumin have shown improved biological activities, suggesting that similar strategies could be applied to the molecule for developing new therapeutic agents (Omidi & Kakanejadifard, 2020).
Synthetic Biology
Research on unnatural base pairs, including those involving imidazo[5',4':4,5]pyrido[2,3-d]pyrimidines, provides insights into the use of such molecules in expanding the genetic code for synthetic biology applications. This demonstrates the molecule's potential relevance in developing new biological tools and therapeutics (Saito-Tarashima & Minakawa, 2018).
Mechanism of Action
Target of Action
The primary targets of 8-(4-methoxyphenyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione are enzymes involved in the folate pathway . These include dihydrofolate reductase (DHFR), thymidylate synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a vital role in the synthesis of DNA nucleotides and are deeply involved in the one-carbon transfer .
Mode of Action
This compound interacts with its targets by inhibiting their activities . For instance, it has been found to show weak inhibition towards DHFR . By inhibiting these enzymes, the compound disrupts the folate pathway, which is crucial for DNA synthesis and cell proliferation .
Biochemical Pathways
The compound affects the folate pathway, which is deeply involved in the one-carbon transfer . This pathway plays a vital role in the synthesis of DNA nucleotides. By inhibiting key enzymes in this pathway, this compound disrupts DNA synthesis, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
It is known that nonclassical antifolates, such as this compound, are generally more lipophilic and enter cells through passive diffusion . This suggests that the compound may have good bioavailability.
Result of Action
The result of the action of this compound is the induction of cell cycle arrest and apoptosis . Specifically, it has been observed that HL-60 cells treated with a similar compound displayed S-phase arrest and induction of apoptosis . The induction of apoptosis was found to be acting through a lysosome-nonmitochondrial pathway .
Safety and Hazards
Properties
IUPAC Name |
6-(4-methoxyphenyl)-4,7-dimethyl-2-(2-phenylethyl)purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-16-15-28-20-21(25-23(28)29(16)18-9-11-19(32-3)12-10-18)26(2)24(31)27(22(20)30)14-13-17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSIXEIKSDZLRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)OC)N(C(=O)N(C3=O)CCC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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